

A Comprehensive Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitroaniline

Cat. No.: B1526599

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **2-Bromo-5-fluoro-4-nitroaniline**, a key chemical intermediate. We will explore its chemical identity, structural characteristics, physicochemical properties, synthesis methodologies, and critical applications in modern organic synthesis and drug discovery, supported by established protocols and safety considerations.

Chemical Identity and Nomenclature

2-Bromo-5-fluoro-4-nitroaniline is an aromatic organic compound characterized by a benzene ring substituted with bromine, fluorine, a nitro group, and an amino group.

- IUPAC Name: **2-bromo-5-fluoro-4-nitroaniline**[\[1\]](#)[\[2\]](#)
- Alternative Name: 2-Bromo-5-fluoro-4-nitrobenzenamine[\[3\]](#)
- CAS Number: 952664-69-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₄BrFN₂O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 235.01 g/mol [\[1\]](#)[\[5\]](#)

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-bromo-5-fluoro-4-nitroaniline	PubChem [1]
CAS Number	952664-69-6	PubChem [1]
InChI Key	PKDUOURYTVRBLI-UHFFFAOYSA-N	PubChem [1]
SMILES	C1=C(C(=CC(=C1F)--INVALID-LINK--[O-]Br)N	PubChem [1]

Physicochemical Properties

Understanding the physicochemical properties of **2-Bromo-5-fluoro-4-nitroaniline** is essential for its handling, reaction optimization, and application in further synthetic steps.

Table 2: Physicochemical Data

Property	Value	Notes
Physical Form	White to Yellow to Yellow-brown Solid	[2]
Molecular Weight	235.01 g/mol	[1] [5]
Boiling Point	364.5 ± 37.0 °C at 760 mmHg	Predicted [3]
Density	1.896 ± 0.06 g/cm³	Predicted [3]
Purity	Typically ≥95-98%	[4] [5] [6]
Storage	Refrigerator, dry, sealed place	[2] [7]

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-5-fluoro-4-nitroaniline** is a critical process, often serving as a key step in the production of more complex molecules. The strategic placement of the nitro group is a key challenge, influenced by the directing effects of the existing substituents on the aniline ring.

Two primary routes from 2-bromo-5-fluoroaniline have been established:

- Direct Nitration: This approach involves the direct nitration of 2-bromo-5-fluoroaniline. However, this can lead to challenges in controlling regioselectivity.
- Protection-Nitration-Deprotection Sequence: A more controlled and widely used method involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection.^{[5][8]} This sequence ensures the desired regiochemistry.

This protocol is a self-validating system as the intermediate products can be isolated and characterized to confirm the success of each step before proceeding.

Step 1: Protection of the Amino Group

- Rationale: The amino group is a strong activating group and would direct nitration to undesired positions (ortho and para to itself). Protecting it as an acetamide reduces its activating effect and provides steric hindrance, guiding the nitration to the desired C4 position.
- Procedure:
 - React 2-bromo-5-fluoroaniline with an amino protecting reagent like acetic anhydride.^{[5][8][9]}
 - The reaction yields N-(2-bromo-5-fluorophenyl)acetamide.^[5]

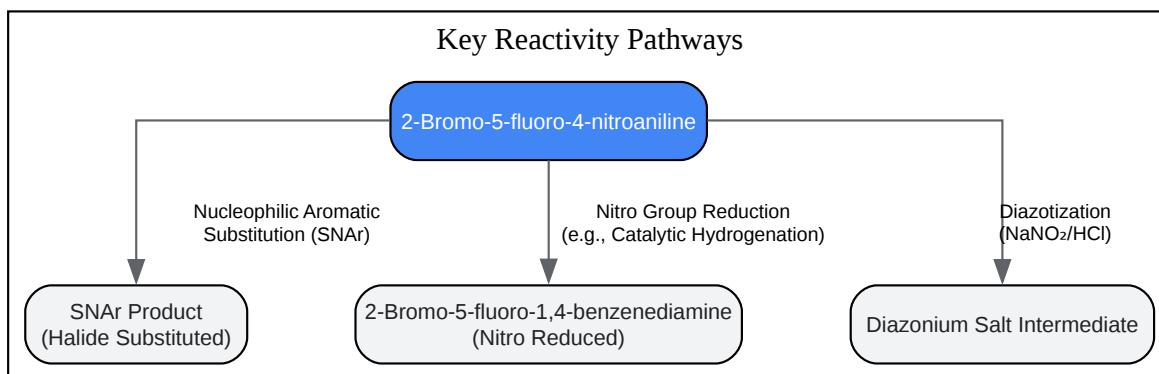
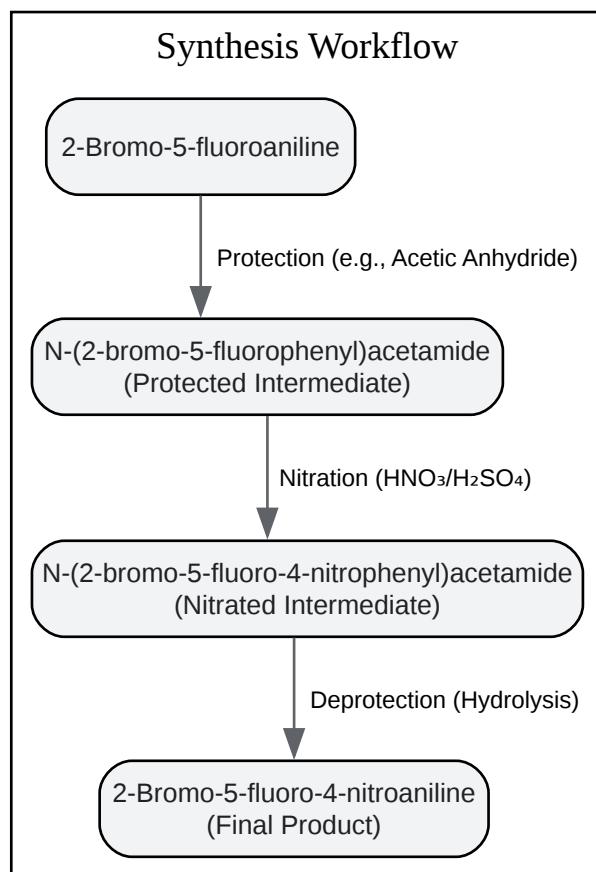
Step 2: Nitration

- Rationale: The nitronium ion (NO_2^+), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The acetylated amino group directs the electrophilic substitution to the C4 position, which is ortho to the bromine and para to the fluorine.
- Procedure:
 - The protected compound, N-(2-bromo-5-fluorophenyl)acetamide, is nitrated using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.^{[5][8][9]}

- The reaction is typically carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and prevent side reactions.[8]
- This step yields N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

Step 3: Deprotection

- Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group, yielding the target compound.
- Procedure:
 - The N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide is subjected to hydrolysis under acidic (e.g., dilute hydrochloric acid) or basic conditions.[5][9]
 - This step affords the final product, **2-Bromo-5-fluoro-4-nitroaniline**.[5]



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References

- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 6. 2-Bromo-5-fluoro-4-nitroaniline – Biotuva Life Sciences [biotuva.com]
- 7. capotchem.cn [capotchem.cn]
- 8. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 9. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526599#2-bromo-5-fluoro-4-nitroaniline-iupac-name>

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